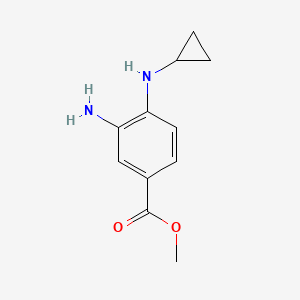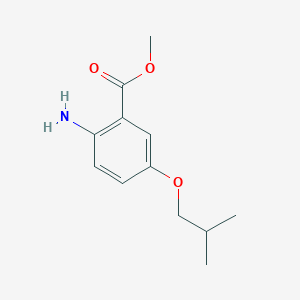
(1-(Pyridin-2-yl)azetidin-3-yl)methanol
Overview
Description
“(1-(Pyridin-2-yl)azetidin-3-yl)methanol” is a chemical compound . It is related to “1-(pyridin-2-yl)azetidin-3-amine dihydrochloride”, which has a molecular weight of 222.12 .
Molecular Structure Analysis
The InChI code for the related compound “1-(pyridin-2-yl)azetidin-3-amine dihydrochloride” is "1S/C8H11N3.2ClH/c9-7-5-11(6-7)8-3-1-2-4-10-8;;/h1-4,7H,5-6,9H2;2*1H" . This provides a detailed description of the molecular structure.Physical And Chemical Properties Analysis
The related compound “1-(pyridin-2-yl)azetidin-3-amine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 222.12 .Scientific Research Applications
Catalytic Asymmetric Additions
A study by Wang et al. (2008) detailed the use of a related compound, N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, in catalytic asymmetric additions to aldehydes. This compound showed high enantioselectivity in ethylation, methylation, arylation, and alkynylation of aldehydes, demonstrating the potential of azetidine-based compounds in asymmetric synthesis (Wang et al., 2008).
Nickel Complex Synthesis and Ethylene Oligomerization
Another application involves the synthesis of nickel complexes with bidentate N,O-type ligands, which included (pyridin-2-yl)methanol. These complexes were tested in the catalytic oligomerization of ethylene, showing significant activity and yielding mostly dimers and trimers of ethylene (Kermagoret & Braunstein, 2008).
Organocatalysis in Diels-Alder Reactions
Bonini et al. (2006) synthesized enantiomerically pure aziridin-2-yl methanols, closely related to (1-(Pyridin-2-yl)azetidin-3-yl)methanol, for use as organocatalysts in Diels–Alder reactions. These compounds achieved moderate to good enantiomeric excesses, indicating their potential in asymmetric organocatalysis (Bonini et al., 2006).
Supramolecular Chemistry
A study by Lam et al. (1997) on a compound containing a 3-(pyridin-2-yl)pyrazole unit, closely related to the structure , formed a triple-stranded helical supramolecular complex with copper. This highlights the potential of pyridin-2-yl-based compounds in forming structurally complex and potentially functional supramolecular assemblies (Lam et al., 1997).
Photocatalytic Water Reduction
Bachmann et al. (2013) reported the synthesis of ligands including pyridine-2,6-diylbis(dipyridin-2-ylmethanol) (PPy) for coordination with 3d element cations. These complexes exhibited photocatalytic activity in water reduction, demonstrating the utility of pyridine-based ligands in photocatalytic applications (Bachmann et al., 2013).
Corrosion Inhibition
Ma et al. (2017) investigated (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol as a corrosion inhibitor for mild steel in acidic medium. This study indicates the potential of pyridine derivatives in industrial applications for protecting metals against corrosion (Ma et al., 2017).
Safety and Hazards
The related compound “1-(pyridin-2-yl)azetidin-3-amine dihydrochloride” has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Properties
IUPAC Name |
(1-pyridin-2-ylazetidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-7-8-5-11(6-8)9-3-1-2-4-10-9/h1-4,8,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNHCHZORARLRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420975-94-5 | |
| Record name | [1-(pyridin-2-yl)azetidin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1400923.png)








![[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B1400936.png)


![(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400942.png)

